In Vivo Anti-PCP Efficacy: 1,4-Bis(4-amidinophenoxy)butane Demonstrates Statistical Superiority Over Pentamidine in a Rat Model
In a rat model of Pneumocystis carinii pneumonia (PCP), 1,4-bis(4-amidinophenoxy)butane (butamidine) was statistically more effective than the parent drug pentamidine in treating the infection [1]. The study evaluated a series of 33 pentamidine analogues, and butamidine was one of only two compounds to achieve this superior efficacy benchmark [1].
| Evidence Dimension | In vivo therapeutic efficacy against PCP |
|---|---|
| Target Compound Data | Statistically more effective than pentamidine |
| Comparator Or Baseline | Pentamidine (baseline comparator) |
| Quantified Difference | Statistically significant superiority (p-value threshold not explicitly stated in the abstract, but the study designates 'statistically more effective' as the primary efficacy criterion) |
| Conditions | Rat model of P. carinii pneumonia (in vivo) |
Why This Matters
This is the foundational in vivo evidence differentiating butamidine from pentamidine, directly addressing the clinical need for more effective anti-PCP agents and justifying its selection for further development or study.
- [1] Tidwell, R. R., Jones, S. K., Geratz, J. D., Ohemeng, K. A., Cory, M., & Hall, J. E. (1990). Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia. Journal of Medicinal Chemistry, 33(4), 1252–1257. View Source
